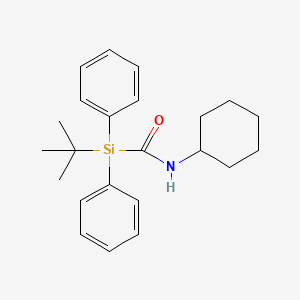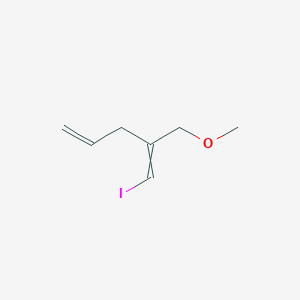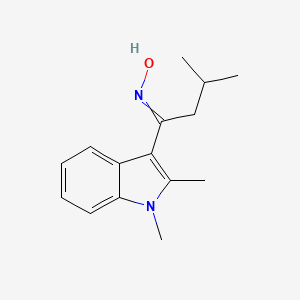
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- is a synthetic organic compound It belongs to the class of oximes, which are characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- typically involves the reaction of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl- with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted oximes.
Scientific Research Applications
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, affecting their activity. The indole moiety can interact with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-: The parent compound without the oxime group.
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime: The non-E isomer of the compound.
Uniqueness
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the oxime group also imparts distinct chemical properties compared to its parent compound.
Properties
CAS No. |
89969-81-3 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[1-(1,2-dimethylindol-3-yl)-3-methylbutylidene]hydroxylamine |
InChI |
InChI=1S/C15H20N2O/c1-10(2)9-13(16-18)15-11(3)17(4)14-8-6-5-7-12(14)15/h5-8,10,18H,9H2,1-4H3 |
InChI Key |
KGGBBKLCVHLCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=NO)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
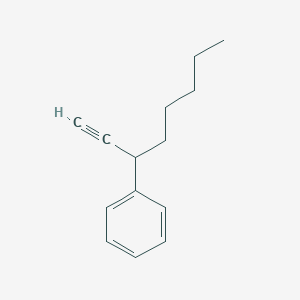
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
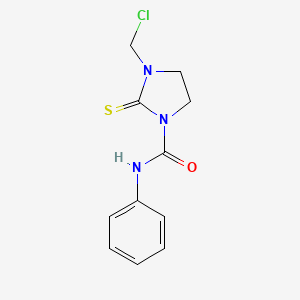
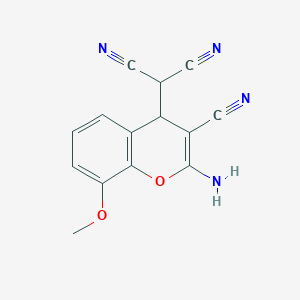
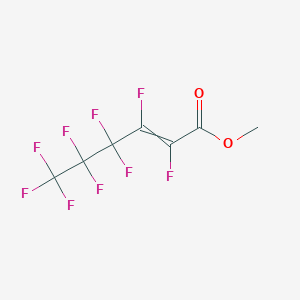
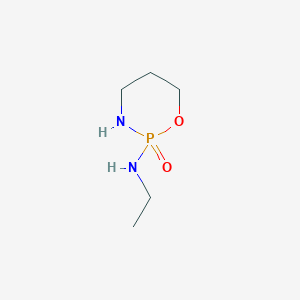
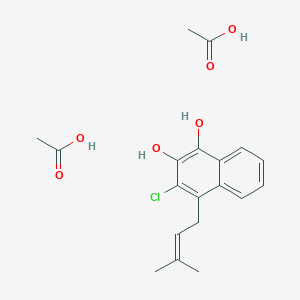
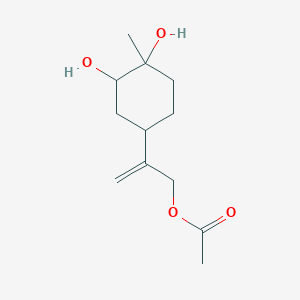
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
